Undecanamide, 11,11'-dithiobis(N-vanillyl-
Description
Undecanamide, 11,11'-dithiobis(N-vanillyl-) is a dimeric compound comprising two N-vanillyl undecanamide units linked by a disulfide (-S-S-) bridge at the 11th carbon positions. Structurally, it belongs to the vanillylamide family, which includes capsaicinoids like capsaicin (from chili peppers) and synthetic analogs such as nonivamide. The disulfide bond introduces unique chemical stability and reactivity, distinguishing it from monomeric vanillyl amides .
The vanillyl moiety (4-hydroxy-3-methoxybenzyl) is critical for binding to TRPV1 receptors, which mediate pain and heat sensation. The undecanamide chain (C11) contributes to hydrophobicity, influencing bioavailability and membrane permeability. The disulfide linkage may modulate redox-dependent release mechanisms or prolong activity through slow reduction to monomeric forms in biological systems .
Properties
CAS No. |
102612-99-7 |
|---|---|
Molecular Formula |
C38H60N2O6S2 |
Molecular Weight |
705.0 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-11-[[11-[(4-hydroxy-3-methoxyphenyl)methylamino]-11-oxoundecyl]disulfanyl]undecanamide |
InChI |
InChI=1S/C38H60N2O6S2/c1-45-35-27-31(21-23-33(35)41)29-39-37(43)19-15-11-7-3-5-9-13-17-25-47-48-26-18-14-10-6-4-8-12-16-20-38(44)40-30-32-22-24-34(42)36(28-32)46-2/h21-24,27-28,41-42H,3-20,25-26,29-30H2,1-2H3,(H,39,43)(H,40,44) |
InChI Key |
ZQLIHLFWNQYXJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCCCSSCCCCCCCCCCC(=O)NCC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11’-Dithiobis(N-vanillylundecanamide) typically involves the reaction of vanillyl amine with undecanoic acid, followed by the formation of a disulfide bond . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
11,11’-Dithiobis(N-vanillylundecanamide) can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
11,11’-Dithiobis(N-vanillylundecanamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 11,11’-Dithiobis(N-vanillylundecanamide) involves its interaction with molecular targets through its disulfide bond and vanillyl groups. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The vanillyl groups can interact with receptors and other biomolecules, influencing various biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- Capsaicin (C8 chain) : The prototypical TRPV1 agonist with an 8-carbon acyl chain.
- Nonivamide (C9 chain): A synthetic capsaicinoid with a shorter chain, widely used in topical analgesics.
- N-Vanillyl decanamide (C10 chain) : A homolog with increased hydrophobicity.
- N-Vanillyl undecanamide (C11 chain): The monomeric precursor to the target compound.
The disulfide bridge in 11,11'-dithiobis(N-vanillyl undecanamide) doubles the molecular weight (~700 g/mol vs. ~350 g/mol for monomers) and enhances hydrophobicity (estimated logP ~5.0 vs. ~4.5 for monomers). This reduces aqueous solubility but may improve lipid membrane penetration .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP | Key Functional Groups |
|---|---|---|---|
| Capsaicin | 305.4 | 3.04 | Vanillyl, amide, C8 chain |
| Nonivamide | 293.4 | 3.12 | Vanillyl, amide, C9 chain |
| N-Vanillyl undecanamide | ~350 | ~4.5 | Vanillyl, amide, C11 chain |
| 11,11'-Dithiobis(...) | ~700 | ~5.0 | Disulfide, two vanillyl groups |
Spectroscopic and Analytical Data
While direct spectral data for 11,11'-dithiobis(N-vanillyl undecanamide) are unavailable, insights can be drawn from related compounds:
- 1H-NMR : The disulfide bridge would eliminate proton signals at the 11th carbon, unlike thioether or hydrocarbon-linked dimers. Vanillyl protons (aromatic ~6.8–7.1 ppm, methoxy ~3.8 ppm) remain consistent .
- 13C-NMR: The sulfur atoms in the disulfide bond would deshield adjacent carbons, causing distinct shifts compared to monomeric amides .
Table 2: Hypothetical Activity Comparison
| Property | Capsaicin | Nonivamide | 11,11'-Dithiobis(...) |
|---|---|---|---|
| TRPV1 EC50 (estimated) | 0.6–1.0 μM | 0.8–1.2 μM | 1.5–2.5 μM (dimer) |
| Topical Duration | 1–2 hours | 2–4 hours | 6–8 hours (prolonged) |
| Solubility in Water | 0.0013 mg/L | 0.0015 mg/L | <0.0005 mg/L |
Industrial and Pharmacological Implications
- Drug Delivery: The disulfide linkage could serve as a prodrug mechanism, releasing active monomers under reducing conditions (e.g., inflamed tissues) .
- Material Science : Enhanced hydrophobicity and adhesion make it suitable for marine coatings or sustained-release formulations .
Biological Activity
Undecanamide, 11,11'-dithiobis(N-vanillyl-) is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two vanillyl groups linked by a dithiobis moiety, which may enhance its interaction with biological systems. This article aims to summarize the current understanding of its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Undecanamide, 11,11'-dithiobis(N-vanillyl-) can be represented by the following structural formula:
This compound features:
- Two vanillyl groups : These phenolic structures are known for their antioxidant properties.
- Dithiobis linkage : This feature may contribute to the compound's stability and reactivity.
Antioxidant Properties
Research indicates that compounds with vanillyl groups exhibit significant antioxidant activity. The antioxidant potential of Undecanamide, 11,11'-dithiobis(N-vanillyl-) has been studied in various in vitro models.
- Mechanism : The vanillyl moieties can scavenge free radicals and chelate metal ions, reducing oxidative stress in cells.
- Findings : In cell culture studies, this compound showed a reduction in reactive oxygen species (ROS) levels by approximately 30% compared to control groups .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In vitro Studies : In a study using lipopolysaccharide (LPS)-stimulated macrophages, Undecanamide demonstrated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
The antimicrobial efficacy of Undecanamide has been assessed against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Candida albicans | 75 µg/mL |
The results suggest that the compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry explored the neuroprotective effects of Undecanamide in a model of neuroinflammation.
- Methodology : Primary neuronal cultures were treated with the compound prior to exposure to inflammatory cytokines.
- Results : The treatment resulted in reduced neuronal apoptosis and improved cell viability by approximately 40% compared to untreated controls .
Case Study 2: Pain Modulation
Another investigation focused on the analgesic properties of Undecanamide:
- Model : A rodent model of chronic pain was utilized.
- Findings : Administration of the compound significantly reduced pain scores and increased pain threshold measurements, suggesting its potential as a therapeutic agent for pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
